molecular formula C13H9ClO B3038185 3-Chloro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 79213-60-8

3-Chloro-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B3038185
CAS No.: 79213-60-8
M. Wt: 216.66 g/mol
InChI Key: VGRMQYYLRHRMPS-UHFFFAOYSA-N
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Description

3-Chloro-[1,1'-biphenyl]-4-carbaldehyde is a useful research compound. Its molecular formula is C13H9ClO and its molecular weight is 216.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Antimicrobial Agents

3-Chloro-[1,1'-biphenyl]-4-carbaldehyde derivatives have been evaluated for their antimicrobial activity. Schiff’s Bases of similar compounds have shown significant effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. The most active compound demonstrated a minimum inhibitory concentration (MIC) of 15 μg/mL against all tested organisms (Bairagi, Bhosale, & Deodhar, 2009).

Electrophilic and Alkylating Reactivity

This compound exhibits versatile reactivity, particularly in electrophilic and alkylating reactions. It has been used to synthesize various derivatives, including phthalimide, through sensitive reactions to reducing or alkylating agents (Baglai et al., 2012).

Synthesis of Quinoline Derivatives

Research on analogs of this compound has focused on the synthesis of quinoline derivatives. These studies encompass the development of fused or binary heterocyclic systems with potential biological applications (Hamama et al., 2018).

Crystal Structure and Synthesis

The crystal structure of derivatives of this compound has been determined, revealing insights into the molecular geometry and potential applications in designing new pyrazole derivatives (Xu & Shi, 2011).

Catalysis in Organic Synthesis

Its derivatives have been used in palladium-catalyzed reactions, showing high activity in the Suzuki reaction, an important type of cross-coupling reaction used in organic synthesis (Potkin et al., 2014).

Homocysteine Detection in Biological Systems

A fluorescent probe derived from this compound showed high selectivity and sensitivity for detecting homocysteine, a significant compound in biological systems, indicating its potential in biomedical research (Chu et al., 2019).

Properties

IUPAC Name

2-chloro-4-phenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRMQYYLRHRMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5 g (22.78 mmol) of 4-bromo-2-chlorobenzaldehyde in 30 ml of tetrahydrofurane are successively added 3.47 g (28.47 mmol) of phenylboronic acid, 4.72 g (34.17 mmol) of potassium carbonate dissolved in 15 ml of water and 263 mg (0.01 equivalent) of tetrakis(triphenylphosphine) palladium. The reaction mixture is heated at 80° C. for 3 hrs. The reaction mixture is then cooled to ambient temperature and poured on 150 ml of brine. The watery layer is extracted three times with dichloromethane and the combined organic layers are successively washed by a 1M solution of sodium hydroxide, brine and filtered over a ChemElut cartridge to yield after concentration 4.6 g of a brown solid. Column chromatography (gradient heptane/chloroforme) yielded 3.29 g (65% yield) of 3-chlorobiphenyl-4-carbaldehyde as a white solid; mp=90-91° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step Two
Quantity
4.72 g
Type
reactant
Reaction Step Three
Name
heptane chloroforme
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Name
brine
Quantity
150 mL
Type
solvent
Reaction Step Seven
Quantity
263 mg
Type
catalyst
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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